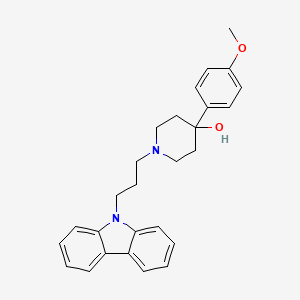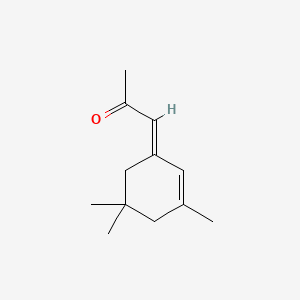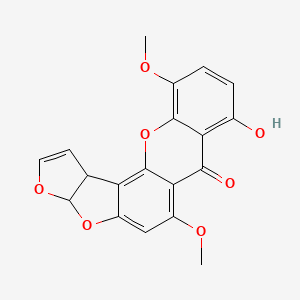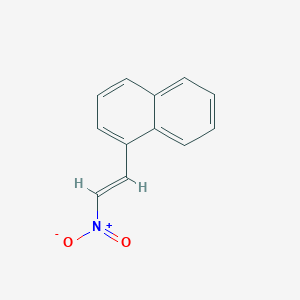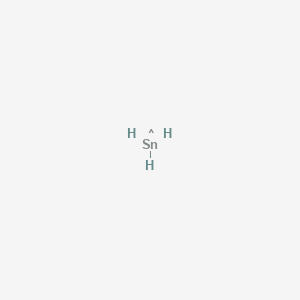
2,2',4'-Trihydroxychalcon
Übersicht
Beschreibung
2,2’,4’-Trihydroxychalcone is a naturally occurring chalcone derivative, which belongs to the flavonoid family. Chalcones are characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its various biological activities and is found in certain fruits and vegetables .
Wissenschaftliche Forschungsanwendungen
2,2’,4’-Trihydroxychalcone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its antioxidant and anti-inflammatory properties.
Industry: It is used in the formulation of natural antioxidants for food preservation.
Wirkmechanismus
Target of Action
The primary target of 2,2’,4’-Trihydroxychalcone (TDC) is the Retinoid-Related Orphan Receptor Gamma T (RORγt) . RORγt is a vital transcription factor for the differentiation of pro-inflammatory Th17 cells, which play a crucial role in the inflammatory response and pathological processes mediated by Th17 cells .
Mode of Action
TDC, a natural chalcone derivative, binds directly to the ligand-binding domain (LBD) of RORγt and inhibits its transcriptional activation activity . This interaction results in the suppression of Th17 cell polarization and a decrease in the secretion of IL-17 .
Biochemical Pathways
The inhibition of RORγt by TDC affects the Th17 cell differentiation pathway . This leads to a significant reduction in the gene expression of cytokines such as IL-17a and IL-17f . The suppression of these cytokines disrupts the downstream effects of the Th17 cell differentiation pathway, thereby mitigating the inflammatory response.
Pharmacokinetics
The effectiveness of tdc in various disease models suggests that it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The administration of TDC effectively alleviates the disease development of Th17-related diseases such as experimental autoimmune encephalomyelitis (EAE), experimental colitis, and skin allograft rejection . This is achieved through the suppression of Th17 cell polarization and activity, indicating the potential of this compound in treating Th17-related autoimmune disorders and organ transplant rejection disorders .
Biochemische Analyse
Biochemical Properties
2,2’,4’-Trihydroxychalcone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the enzyme beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), where 2,2’,4’-Trihydroxychalcone acts as a non-competitive inhibitor, reducing the production of amyloid-beta peptides . Additionally, it has been shown to inhibit the PI3K/AKT/NF-κB signaling pathway, which is involved in cell proliferation, migration, and apoptosis .
Cellular Effects
2,2’,4’-Trihydroxychalcone exerts significant effects on various cell types and cellular processes. In human lung cancer cell line A549, it has been observed to inhibit cell proliferation, migration, and vasculogenic mimicry formation while inducing apoptosis . This compound also affects cell signaling pathways, such as the PI3K/AKT/NF-κB pathway, leading to changes in gene expression and cellular metabolism . Furthermore, it has been shown to reduce the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and E-selectin .
Molecular Mechanism
The molecular mechanism of 2,2’,4’-Trihydroxychalcone involves several key interactions at the molecular level. It binds directly to the ligand-binding domain of retinoid-related orphan receptor gamma T (RORγt), inhibiting its transcriptional activation activity . This interaction suppresses the differentiation of T helper 17 (Th17) cells, which are involved in autoimmune diseases and organ transplant rejection . Additionally, 2,2’,4’-Trihydroxychalcone inhibits the PI3K/AKT/NF-κB signaling pathway, leading to reduced cell proliferation, migration, and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4’-Trihydroxychalcone have been observed to change over time. Studies have shown that its inhibitory effects on cell proliferation, migration, and vasculogenic mimicry formation increase with higher concentrations and longer exposure times . The compound’s stability and degradation over time have not been extensively studied, but its long-term effects on cellular function have been noted, particularly in the context of cancer cell lines .
Dosage Effects in Animal Models
The effects of 2,2’,4’-Trihydroxychalcone vary with different dosages in animal models. In a study involving APP-PS1 double transgenic mice, a dosage of 9 mg/kg/day significantly decreased amyloid-beta production and plaque formation, improving memory impairment . Higher doses may lead to toxic or adverse effects, although specific threshold effects and toxicity data are limited.
Metabolic Pathways
2,2’,4’-Trihydroxychalcone is involved in several metabolic pathways, particularly those related to flavonoid biosynthesis. It interacts with enzymes such as chalcone isomerase, which catalyzes the conversion of chalcones to flavanones . This compound also affects metabolic flux and metabolite levels, influencing the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 2,2’,4’-Trihydroxychalcone within cells and tissues involve various transporters and binding proteins. It is transported across cell membranes and distributed to different cellular compartments, although specific transporters and binding proteins have not been extensively characterized . The compound’s localization and accumulation within cells may affect its bioavailability and therapeutic efficacy.
Subcellular Localization
2,2’,4’-Trihydroxychalcone is localized in various subcellular compartments, influencing its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with specific biomolecules and signaling pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’,4’-Trihydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,4-dihydroxyacetophenone with 2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 2,2’,4’-Trihydroxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,4’-Trihydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and acid chlorides are used for ether and ester formation, respectively.
Major Products
Oxidation: Quinones
Reduction: Saturated alcohols
Substitution: Ethers and esters
Vergleich Mit ähnlichen Verbindungen
2,2’,4’-Trihydroxychalcone can be compared with other chalcone derivatives such as:
Isoliquiritigenin (2’,4’,4-Trihydroxychalcone): Known for its neuroprotective functions and inhibition of human monoamine oxidase.
Butein (2’,4’,3,4-Tetrahydroxychalcone): Exhibits similar biological activities but with additional hydroxyl groups, enhancing its antioxidant properties.
The uniqueness of 2,2’,4’-Trihydroxychalcone lies in its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-11-6-7-12(15(19)9-11)14(18)8-5-10-3-1-2-4-13(10)17/h1-9,16-17,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACMAADVRVVHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313428 | |
| Record name | 2,2,4-Trihydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26962-50-5 | |
| Record name | 2,2,4-Trihydroxychalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26962-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-Trihydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2,2',4'-Trihydroxychalcone (also known as isoliquiritigenin) in cancer cells?
A: Research suggests 2,2',4'-Trihydroxychalcone inhibits the PI3K/AKT/NF-κB signaling pathway. This pathway is often overactive in cancer cells, promoting survival, proliferation, and metastasis. By suppressing this pathway, 2,2',4'-Trihydroxychalcone can induce apoptosis (programmed cell death), inhibit cell proliferation and migration, and reduce the formation of vasculogenic mimicry (VM) and heterogeneous adhesion, all crucial processes in cancer progression. [, ]
Q2: How does 2,2',4'-Trihydroxychalcone affect angiogenesis in the context of cancer?
A: Studies indicate that 2,2',4'-Trihydroxychalcone can downregulate the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. [, ] VEGF promotes the formation of new blood vessels, a process essential for tumor growth and spread. By reducing VEGF levels, 2,2',4'-Trihydroxychalcone might contribute to inhibiting tumor angiogenesis and limiting its growth and spread.
Q3: Beyond cancer, what other therapeutic potential has been explored for 2,2',4'-Trihydroxychalcone?
A: 2,2',4'-Trihydroxychalcone has shown promise in models of Alzheimer's disease. It acts as a BACE1 inhibitor, reducing the production of amyloid beta peptide, a hallmark of the disease. [, ] Additionally, it demonstrates antimycobacterial activity by targeting Rv0636, a putative dehydratase enzyme involved in Mycobacterium tuberculosis fatty acid synthase II. []
Q4: Does the structure of 2,2',4'-Trihydroxychalcone provide insights into its biological activity?
A: Yes, studies investigating structure-activity relationships indicate that the presence of the 2',4'-dihydroxyl groups in the A ring of the chalcone structure contributes significantly to its inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. [] Other structural modifications, particularly around the B ring, also influence its potency and selectivity against different targets. []
Q5: Have any studies explored the effects of 2,2',4'-Trihydroxychalcone on autophagy?
A: Research has shown that 2,2',4'-Trihydroxychalcone enhances autophagy flux in HeLa and Caco-2 human cell lines. Interestingly, its mechanism of action appears to be independent of the mTOR signaling pathway, unlike some other phytochemicals with similar effects. [] This suggests a unique mode of action for this compound in modulating autophagy.
Q6: What analytical methods are typically employed to study 2,2',4'-Trihydroxychalcone?
A: Researchers have utilized various techniques including HPLC, NMR, FAB-LSIMS mass spectroscopy, and analytical TLC to characterize and monitor the degradation of 2,2',4'-Trihydroxychalcone. [] These methods are essential for understanding its stability, metabolism, and potential breakdown products in various conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


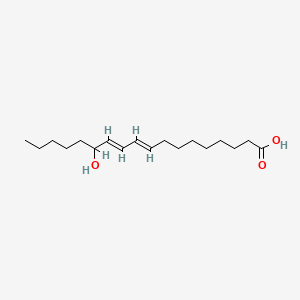
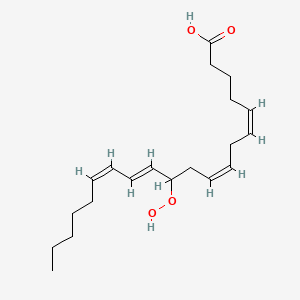


![1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione](/img/structure/B1234560.png)
![[(1R,2R,6R,10S,11R,13R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B1234561.png)
